Adenosine A3 Receptor Affinity: High Potency vs. Structural Analogs
4-Methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide demonstrates a Ki of 6.60 nM at the human adenosine A3 receptor, with a 141-fold selectivity window over the A1 subtype (Ki = 930 nM) [1]. This places it within the sub-10 nM affinity tier, a threshold often associated with viable chemical probe potential. In contrast, the sulfanyl analog AMG9090 (N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide) shows no reported A3 activity, its pharmacology being dominated by TRPA1 channel modulation (human TRPA1 IC50 = 21 nM) [2]. The tosyl substitution thus redirects biological target engagement from TRP channels to adenosine receptors.
| Evidence Dimension | Human adenosine A3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.60 nM |
| Comparator Or Baseline | AMG9090: No A3 affinity reported; primary target TRPA1 (IC50 = 21 nM) |
| Quantified Difference | Target engagement profile: Adenosine A3 (6.60 nM) vs. TRPA1 (no activity for AMG9090 at A3) |
| Conditions | Displacement of [125I]AB-MECA from human recombinant A3 receptor expressed in CHO cell membranes; 60 min incubation; gamma-counting [1]. |
Why This Matters
Procurement for adenosine receptor-targeted screening requires verified A3 potency at the single-digit nanomolar level; generic trichloroethyl benzamides lack this activity, leading to false negatives in A3-focused campaigns.
- [1] BindingDB; BDBM50379122 / CHEMBL2012680. Ki = 6.60 nM (A3), Ki = 930 nM (A1). Displacement of [125I]AB-MECA from human recombinant A3 receptor in CHO cells. View Source
- [2] Alomone Labs. AMG-9090 Technical Datasheet. IC50 = 21 nM at human TRPA1. No adenosine receptor activity described. View Source
